N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

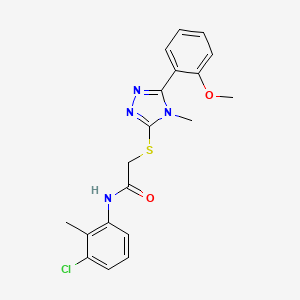

The compound N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-methoxyphenyl group at position 3. The thioacetamide bridge links this triazole moiety to a 3-chloro-2-methylphenyl group. This structural framework is designed to optimize interactions with biological targets, particularly enzymes or receptors where the triazole and aromatic substituents enhance binding affinity.

Properties

Molecular Formula |

C19H19ClN4O2S |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H19ClN4O2S/c1-12-14(20)8-6-9-15(12)21-17(25)11-27-19-23-22-18(24(19)2)13-7-4-5-10-16(13)26-3/h4-10H,11H2,1-3H3,(H,21,25) |

InChI Key |

PXTZIOZXTJSBBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a triazole moiety, which is known for conferring various biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the triazole ring is significant as it has been linked to various biological activities. The compound's unique structure can be summarized as follows:

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity. |

| Methylphenyl | Contributes to hydrophobic interactions. |

| Triazole Ring | Known for its role in enzyme inhibition and anticancer properties. |

Anticancer Activity

Research has shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazole can inhibit the activity of topoisomerases, enzymes critical for DNA replication and transcription in cancer cells. A study indicated that compounds similar to this compound exhibited IC50 values ranging from 0.55 to 0.64 μM against topoisomerase IIB . This suggests that the compound may also possess similar inhibitory effects on cancer cell proliferation.

The mechanism through which this compound exerts its biological effects likely involves interaction with various cellular targets. For instance, the triazole ring may interact with the active sites of enzymes involved in DNA replication or metabolic pathways critical for cancer cell survival . Additionally, its thioacetamide component may enhance its reactivity with biological nucleophiles.

Case Studies

- Anticancer Efficacy : In a study evaluating various triazole derivatives, those structurally similar to this compound showed promising results in inhibiting the growth of HCT116 human colon cancer cells. The study highlighted that modifications to the triazole ring could significantly enhance cytotoxicity .

- Antimicrobial Testing : Another study focused on triazole derivatives demonstrated their effectiveness against a range of bacterial strains. The results indicated that these compounds could inhibit bacterial growth by targeting essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thioacetamide derivatives exhibit diverse pharmacological activities, influenced by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Triazole-Thioacetamides

Key Findings :

Substituent Effects on Bioactivity :

- The target compound ’s 2-methoxyphenyl group may enhance π-π stacking in hydrophobic pockets compared to the 4-isobutylphenylethyl group in 7d .

- Chloro substituents (e.g., 3-chloro-2-methylphenyl vs. 2-chlorophenyl) influence steric hindrance and electronic effects, altering target selectivity .

Compounds with sulfur-containing substituents (e.g., methylsulfanyl in ) exhibit higher molecular weights and altered logP values, affecting pharmacokinetics.

Crystallinity and melting points (e.g., 123–125 °C for 7d) correlate with substituent bulkiness and hydrogen-bonding capacity .

Structural Insights from Crystallography :

- Analogous compounds (e.g., dichlorophenyl-thiazolyl acetamides) form intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing . The target compound’s methoxy group may similarly participate in hydrogen bonding, influencing solid-state stability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling chloroacetyl chloride with substituted 2-amino-triazole intermediates in the presence of a base like triethylamine. For example, analogous compounds were synthesized by refluxing 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF . Optimization may focus on solvent choice (e.g., dioxane vs. DMF), stoichiometric ratios, and temperature control to improve yield and purity.

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation typically employs a combination of 1H NMR (to identify aromatic protons and methyl/methoxy groups), IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), and LC-MS for molecular weight verification. Elemental analysis ensures purity. For example, similar triazole-acetamide derivatives were validated using these methods, with LC-MS resolving ambiguities in sulfur-containing moieties .

Q. What are the critical steps in purifying this compound, and how do solvent systems affect crystallization?

- Methodological Answer : Recrystallization from ethanol-DMF (1:1) is widely used for analogous acetamides due to the compound’s moderate solubility in polar aprotic solvents. For example, derivatives with chloro-phenyl groups were purified via sequential washing with water and recrystallization, achieving >95% purity .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS predict the biological activity of this compound?

- Methodological Answer : The PASS program predicts biological targets by comparing structural motifs to known bioactive molecules. For instance, triazole-thioacetamide derivatives were screened for kinase inhibition or antimicrobial activity using PASS, followed by molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins like EGFR or CYP450 . Validation requires correlating computational results with in vitro assays, such as enzyme inhibition studies.

Q. What strategies resolve contradictions between experimental spectral data and computational structural predictions?

- Methodological Answer : Discrepancies in tautomeric forms (e.g., thione-thiol tautomerism in triazoles) can be resolved using 2D NMR (COSY, HSQC) and theoretical DFT calculations . For example, hybrid oxadiazole-thione compounds required combined experimental IR/NMR and DFT to confirm dominant tautomers . X-ray crystallography (as in ) provides definitive structural validation .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact the compound’s physicochemical and biological properties?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with substituent changes (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) and evaluating properties like logP (HPLC-based), solubility, and bioactivity. For example, replacing a methyl group with a phenyl in triazole derivatives increased hydrophobicity and altered antimicrobial potency .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scaling reactions like SN2 substitutions (e.g., thioether formation) requires strict control of reaction kinetics to avoid racemization. Pilot-scale syntheses of similar acetamides used continuous-flow reactors with controlled temperature (±2°C) and automated pH monitoring to minimize side reactions .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C, with LC-MS monitoring degradation products. For example, analogs with labile thioether bonds showed hydrolysis in acidic conditions, necessitating formulation with enteric coatings .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.